

# Industrial processes that lead to the formation of Chrysene.

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## Compound of Interest

Compound Name: Chrysene  
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An In-depth Technical Guide to the Industrial Formation of **Chrysene**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Chrysene**, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula  $C_{18}H_{12}$ , is a persistent environmental contaminant and a probable human carcinogen.<sup>[1]</sup> Its formation is intrinsically linked to high-temperature industrial processes involving the incomplete combustion or pyrolysis of organic materials.<sup>[2][3][4]</sup> This technical guide provides a comprehensive overview of the primary industrial sources of **chrysene**, quantitative emission data, detailed experimental protocols for its quantification, and a review of its formation mechanisms. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental health to understand, quantify, and potentially mitigate **chrysene** formation and exposure.

## Industrial Processes Leading to Chrysene Formation

**Chrysene** is not commercially produced in isolation but is a common byproduct of various industrial activities. Its presence is a marker for contamination from processes involving the thermal decomposition of organic matter.<sup>[2][5]</sup> The primary industrial sectors responsible for **chrysene** emissions are detailed below.

## Coal Processing and Combustion

- Coke Production: The carbonization of coal to produce coke for the steel industry is a major source of **chrysene**.<sup>[5][6]</sup> Coke oven emissions contain a complex mixture of PAHs, including significant amounts of **chrysene**.<sup>[4][6][7]</sup> These emissions are released during the charging of coal, pushing of coke, and from leaks in the oven doors.<sup>[8]</sup>
- Coal Tar Distillation: Coal tar, a byproduct of coke production, is a viscous black liquid rich in PAHs.<sup>[9]</sup> **Chrysene** is a natural constituent of coal tar and is separated during its fractional distillation.<sup>[4]</sup> Coal tar pitch, the residue from this distillation, is used as a binder in electrodes for the aluminum industry and in roofing and paving materials, all of which can be sources of **chrysene**.<sup>[3][7][9]</sup>
- Coal Combustion: The burning of coal for power generation and industrial heating leads to the formation of **chrysene** through incomplete combustion.<sup>[4]</sup>

## Asphalt and Bitumen Production

The production and application of asphalt and bitumen for road paving and roofing are significant sources of **chrysene** emissions.<sup>[3]</sup> When heated, bitumen, a petroleum derivative, releases fumes containing a variety of PAHs.<sup>[10]</sup> The concentration and composition of these fumes are dependent on the temperature and the specific properties of the bitumen used.<sup>[10]</sup>

## Aluminum Smelting

Primary aluminum production, particularly utilizing the Söderberg process, is a notable source of PAH emissions, including **chrysene**.<sup>[3][11]</sup> This process involves the use of carbon anodes made from a paste of petroleum coke and coal tar pitch.<sup>[11]</sup> At the high temperatures of the electrolytic cells, the coal tar pitch binder undergoes pyrolysis, releasing **chrysene** and other PAHs.<sup>[11]</sup>

## Wood Preservation

Creosote, a complex mixture of chemicals derived from the distillation of coal tar, is widely used as a wood preservative for items such as railroad ties and utility poles.<sup>[1][3][12]</sup> **Chrysene** is a significant component of creosote, and its application and the lifecycle of treated wood can lead to environmental contamination.<sup>[1][11]</sup>

## Incomplete Combustion of Fossil Fuels

The exhaust from diesel and gasoline engines is a ubiquitous source of **chrysene** in the environment.<sup>[5]</sup> Incomplete combustion of fuel in internal combustion engines produces fine particulate matter laden with a variety of PAHs.<sup>[13][14]</sup>

## Quantitative Data on Chrysene Formation

The following table summarizes quantitative data on **chrysene** concentrations from various industrial sources. These values can vary significantly based on the specific process conditions, raw materials, and emission control technologies in place.

Industrial Process/Source	Matrix	Chrysene Concentration/Emission Factor	Reference(s)
Coke Production	Coke Oven Emissions (air)	0.15 mg/m <sup>3</sup> (as part of coal tar pitch volatiles)	[7]
Coke Oven Emissions (air)	14.49 µg/m <sup>3</sup> (geometric mean)	[15]	
Coke Plant Exhausts (air)	3.1 ng/m <sup>3</sup> (coke battery), 2.1 ng/m <sup>3</sup> (topside of coke oven)	[15]	
Coke Ovens (China)	0.09 - 6.13 µg/m <sup>3</sup>	[15]	
Coal Tar Processing	Coal Tar Pitch Volatiles (air)	0.2 mg/m <sup>3</sup> (PEL for total volatiles)	[7][8]
Asphalt/Bitumen	Asphalt Fumes (air)	1.17 µg/m <sup>3</sup> to 7.12 µg/m <sup>3</sup> (total PAHs)	[10]
Asphalt Mix Plant (PM2.5)	0.51 to 60.73 ng/m <sup>3</sup> (total PAHs)	[13]	
Aluminum Smelting	Carbon Anode Plant (air)	1.403 µg/m <sup>3</sup> (geometric mean)	[15]
Wood Preservation	Creosote Impregnation Plant (air)	0.11 µg/m <sup>3</sup> (breathing zone)	[15]
Fossil Fuel Combustion	Diesel Engine Exhaust (particulates)	49 µg/g	[15]
Spark-Ignited Engine (particulates)	228 µg/g	[15]	
Industrial Coal Combustion	-2.77 mg/ton of total emissions	[15]	
Coking Coal Combustion	5.63 mg/ton of total emissions	[15]	

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Petroleum for Transport	4.04 mg/ton of total emissions	[15]
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## Experimental Protocols

Accurate quantification of **chrysene** in complex industrial matrices requires robust analytical methodologies. The following sections provide detailed protocols for sample preparation and instrumental analysis.

### Sample Preparation: QuEChERS Method for Solid Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of PAHs from solid matrices like soil or industrial waste.[10][16][17][18][19]

Materials:

- Homogenized solid sample
- 50 mL polypropylene centrifuge tubes
- Acetonitrile (ACN)
- Water (HPLC grade)
- Magnesium sulfate ( $MgSO_4$ ), anhydrous
- Sodium chloride (NaCl) or Sodium Acetate (NaOAc)
- Dispersive solid-phase extraction (d-SPE) sorbents (e.g., Primary Secondary Amine - PSA, C18, graphitized carbon black - GCB)
- Internal standards (e.g., **chrysene-d12**)
- Vortex mixer

- Centrifuge

Procedure:

- Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.  
[\[10\]](#)[\[18\]](#)
- Internal Standard Spiking: Add an appropriate volume of the internal standard solution directly to the sample.
- Solvent Addition: Add 10-15 mL of acetonitrile to the tube.[\[10\]](#)[\[18\]](#) For moist samples, the amount of water in the sample should be considered. For dry samples, add a small amount of water to facilitate extraction.[\[6\]](#)
- Extraction: Tightly cap the tube and vortex vigorously for 1 minute.
- Salting Out: Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO<sub>4</sub> and 1 g NaCl).[\[20\]](#) Immediately cap and shake vigorously for 1 minute. The salts aid in separating the acetonitrile layer from the aqueous/solid phase and drive the PAHs into the organic layer.  
[\[10\]](#)
- Centrifugation: Centrifuge the tube at 3000-5000 x g for 5 minutes.[\[21\]](#)
- Dispersive SPE Cleanup: Transfer an aliquot (e.g., 1-8 mL) of the upper acetonitrile layer to a d-SPE cleanup tube containing a sorbent mixture (e.g., 150 mg MgSO<sub>4</sub>, 50 mg PSA, and 50 mg C18 per mL of extract).[\[18\]](#)[\[21\]](#) The choice of sorbents depends on the matrix; PSA removes organic acids, C18 removes nonpolar interferences like lipids, and GCB removes pigments.[\[18\]](#)[\[21\]](#)
- Final Centrifugation: Vortex the d-SPE tube for 1 minute, then centrifuge at 3000-5000 x g for 5 minutes.
- Final Extract: Carefully collect the supernatant and transfer it to an autosampler vial for analysis. The extract may be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent if necessary.

# Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of **chrysene** and other PAHs.[\[12\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Instrumentation:

- Gas Chromatograph with a split/splitless injector
- Mass Spectrometer (Quadrupole or Ion Trap)
- Capillary Column: Phenyl-arylene polymer phase (e.g., 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness) is commonly used for PAH analysis.[\[12\]](#)[\[24\]](#)

GC Conditions:

- Injector Temperature: 300-320 °C[\[12\]](#)[\[22\]](#)
- Injection Mode: Splitless (1  $\mu$ L injection volume)
- Oven Temperature Program:
  - Initial temperature: 70-90 °C, hold for 1-2 minutes
  - Ramp 1: 10-25 °C/min to 180 °C
  - Ramp 2: 5-10 °C/min to 320 °C, hold for 5-10 minutes[\[12\]](#)[\[14\]](#)[\[24\]](#)
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[\[23\]](#)

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Source Temperature: 230-320 °C[\[12\]](#)[\[22\]](#)
- Transfer Line Temperature: 300-320 °C[\[22\]](#)

- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
  - **Chrysene** (m/z): Target ion: 228; Qualifier ions: 226, 229[12]
  - **Chrysene-d12** (Internal Standard, m/z): 240

## Instrumental Analysis: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD offers excellent sensitivity and selectivity for the analysis of fluorescent PAHs like **chrysene**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[15\]](#)

### Instrumentation:

- High-Performance Liquid Chromatograph with a binary or quaternary pump
- Fluorescence Detector (FLD) with programmable wavelength switching
- Reversed-Phase C18 Column designed for PAH analysis (e.g., 150 mm x 4.6 mm ID, 5  $\mu$ m particle size)

### HPLC Conditions:

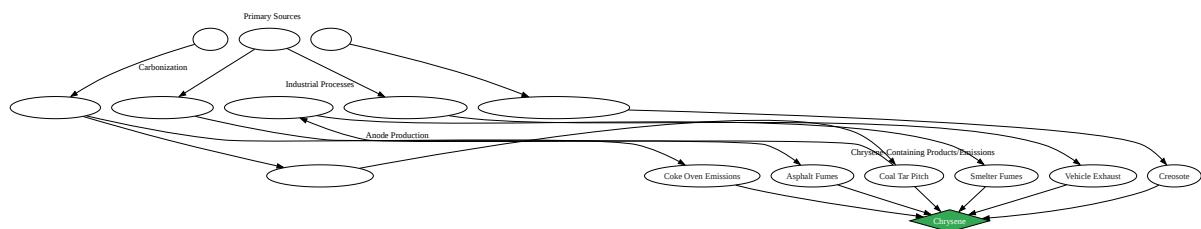
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile or Methanol
- Gradient Elution: A typical gradient starts with a higher proportion of water and increases the proportion of organic solvent over time to elute the more nonpolar PAHs. An example gradient is:
  - 0-5 min: 50% B
  - 5-25 min: Linear gradient to 100% B
  - 25-30 min: Hold at 100% B

- Flow Rate: 1.0-1.5 mL/min
- Column Temperature: 25-30 °C
- Injection Volume: 10-20 µL

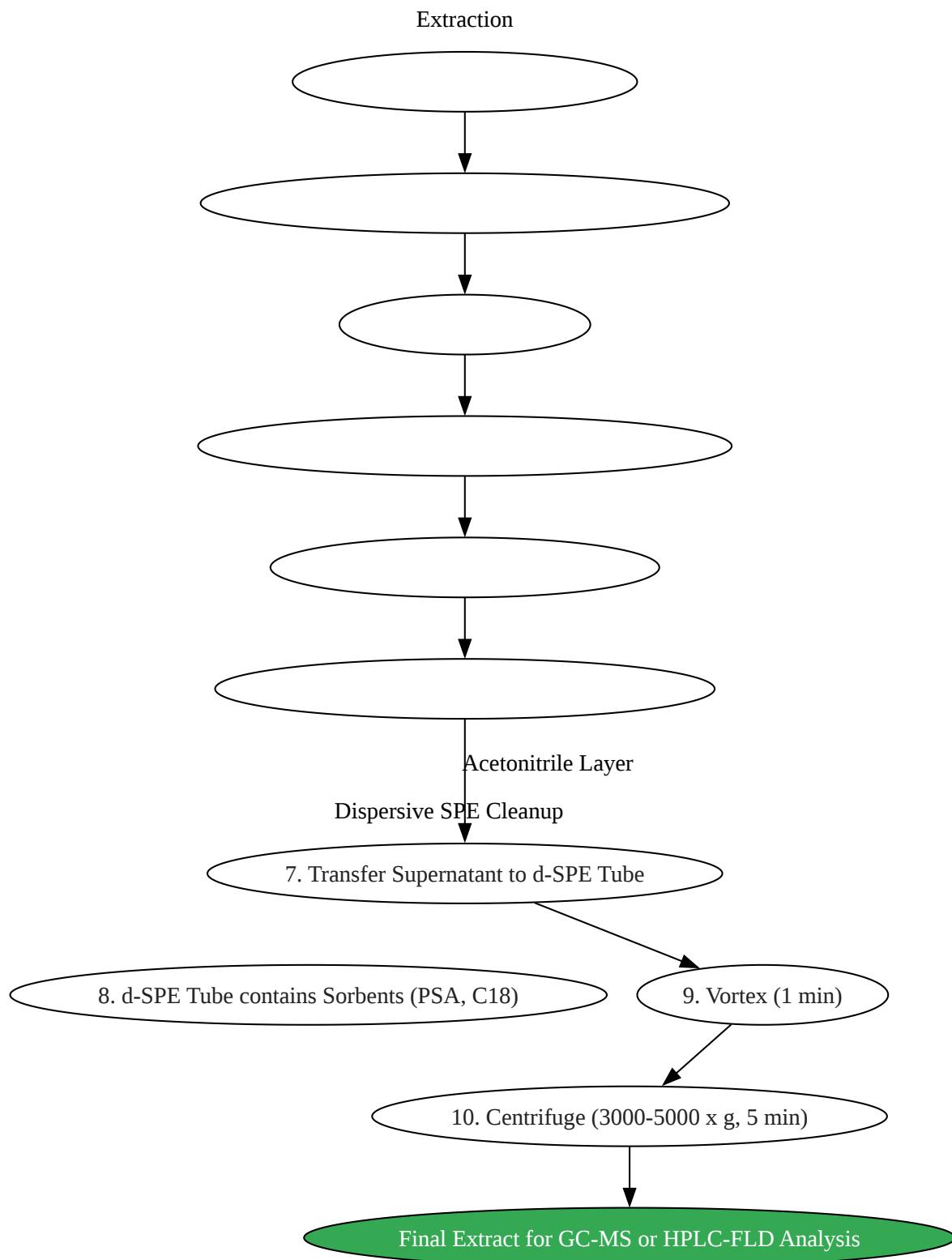
#### FLD Conditions:

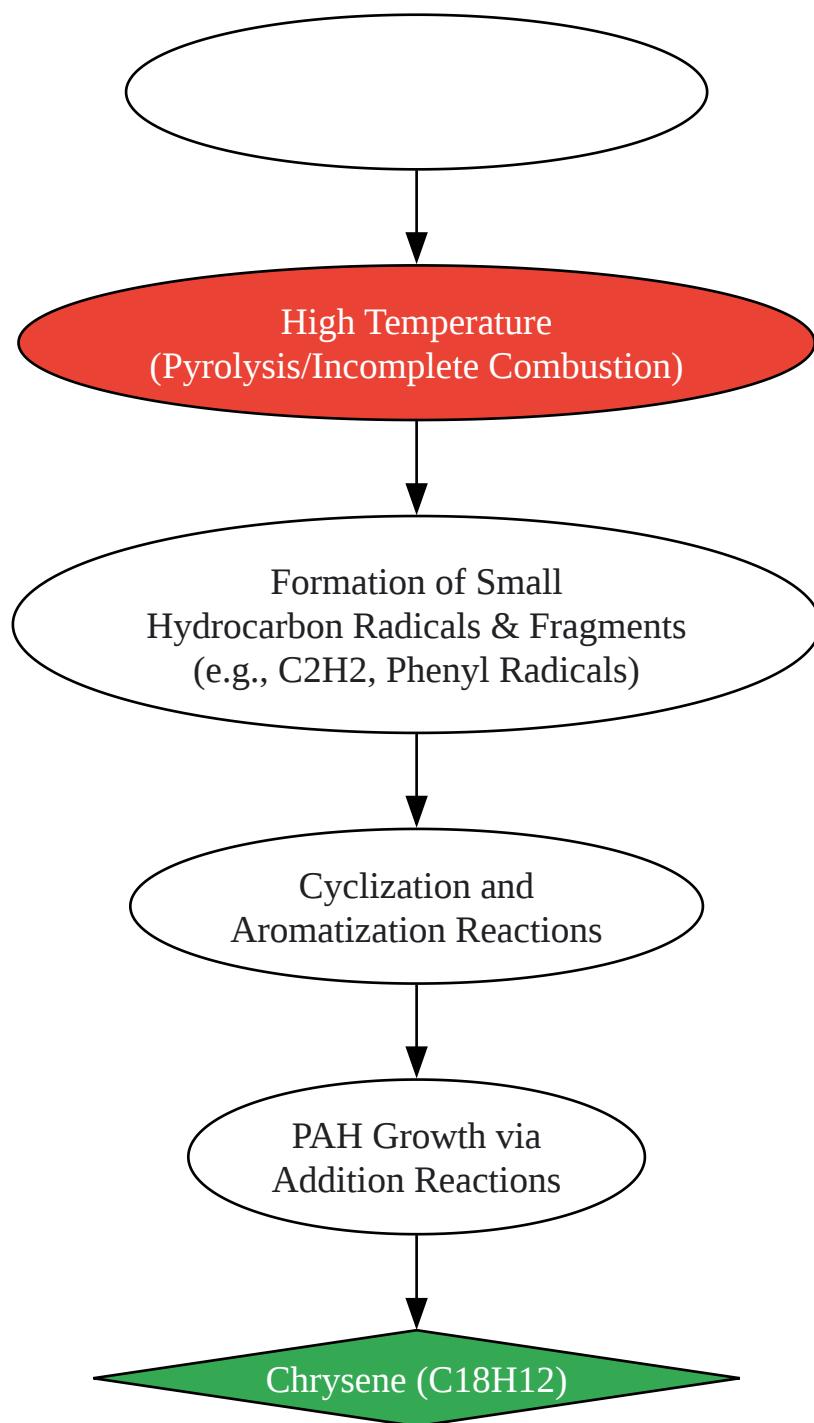
- Wavelength programming is used to optimize the detection of each PAH as it elutes.
- **Chrysene:**
  - Excitation Wavelength ( $\lambda_{ex}$ ): ~270 nm
  - Emission Wavelength ( $\lambda_{em}$ ): ~380 nm[3][5]

## Visualization of Workflows and Relationships



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